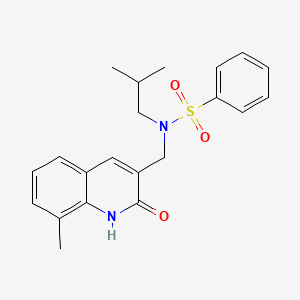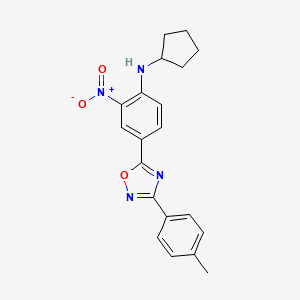
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been studied for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific molecular targets in cells. For example, its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can reduce inflammation in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is its potential to be used as a tool compound for studying specific molecular targets in cells. However, one limitation is that its biological activities may be affected by factors such as solubility, stability, and toxicity.
Direcciones Futuras
There are several future directions for the study of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential as a photosensitizer in photodynamic therapy. Additionally, future studies could focus on optimizing its biological activities by modifying its chemical structure.
Métodos De Síntesis
The synthesis of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole has been reported in the literature. The synthesis involves the reaction of 2-bromoaniline, 4-chloro-2-methoxypyridine-3-carboxylic acid, and thionyl chloride in the presence of triethylamine to yield the corresponding acid chloride. The acid chloride is then reacted with hydrazine hydrate to form the oxadiazole ring.
Aplicaciones Científicas De Investigación
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential biological activities. It has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities. In addition, it has been reported to have potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
5-(2-bromophenyl)-3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2/c1-26-19-15(10-11-17(23-19)12-6-8-13(22)9-7-12)18-24-20(27-25-18)14-4-2-3-5-16(14)21/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMISQEJBVWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

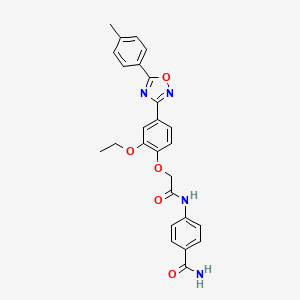
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)


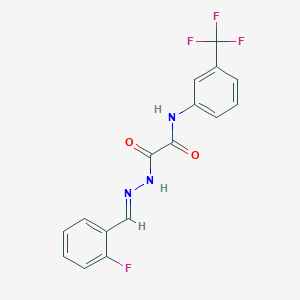
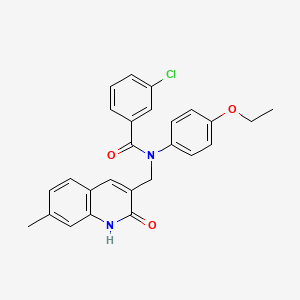
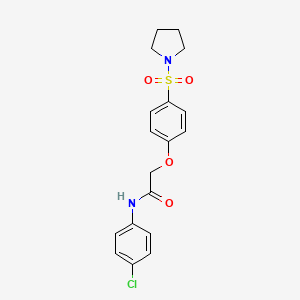
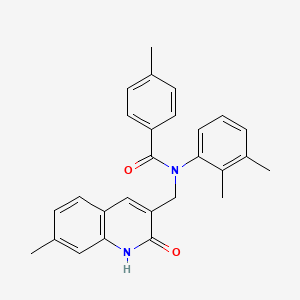

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)

